molecular formula C25H23N3O5 B11302138 N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11302138
M. Wt: 445.5 g/mol
InChI Key: KITKNIHSSNEDHW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy and methylphenyl groups, as well as an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the phenyl and methoxy groups. Common synthetic routes may involve:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the phenyl groups: This step may involve the use of coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl groups to the oxadiazole ring.

    Introduction of the methoxy groups: This can be done through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenyl groups may interact with enzymes or receptors, leading to modulation of their activity. The methoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure but lacks the oxadiazole ring.

    N-(4-methoxyphenyl)acetamide: Similar structure but with different substitution pattern on the phenyl ring.

    N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the presence of both methoxy and methylphenyl groups, as well as the oxadiazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H23N3O5/c1-16-4-13-22(31-3)21(14-16)26-23(29)15-32-20-11-7-18(8-12-20)25-27-24(28-33-25)17-5-9-19(30-2)10-6-17/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

KITKNIHSSNEDHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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